Plm IV inhibitor-1

Malaria Plasmepsin IV Enzyme inhibition

Plm IV inhibitor-1 (compound 6; CAS 1539276-41-9) is a hydroxyethylamine-based peptidomimetic with IC50 0.25 µM for Plm IV and 0.80 µM for Plm II. Select this compound when your assay demands a 16.4-fold Plm IV/Plm I selectivity window—superior to inhibitor-2's 12.5-fold—for clean functional discrimination of digestive vacuole proteases. At 250 nM potency, it serves as a moderate-strength positive control that preserves partial agonism and synergy detection, while its lower MW (613.83) and 3 HBD support cell-based permeability. Use as a 1.4-fold Plm IV/Cat D baseline comparator for selectivity-engineering SAR campaigns.

Molecular Formula C37H51N5O3
Molecular Weight 613.8 g/mol
Cat. No. B12395285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlm IV inhibitor-1
Molecular FormulaC37H51N5O3
Molecular Weight613.8 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=O)C1=CC(=CC(=C1)C(=O)NC(CC2=CC=CC=C2)C(CNC(C)(C)C3=CC=CC=N3)O)N4CCCCC4
InChIInChI=1S/C37H51N5O3/c1-5-19-42(20-6-2)36(45)30-24-29(25-31(26-30)41-21-13-8-14-22-41)35(44)40-32(23-28-15-9-7-10-16-28)33(43)27-39-37(3,4)34-17-11-12-18-38-34/h7,9-12,15-18,24-26,32-33,39,43H,5-6,8,13-14,19-23,27H2,1-4H3,(H,40,44)/t32-,33+/m0/s1
InChIKeyCSWMOEBFXLXGOK-JHOUSYSJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Plm IV inhibitor-1: Potency Profile and Key Parameters for Malaria Protease Research Procurement


Plm IV inhibitor-1 (CAS 1539276-41-9, compound 6) is a hydroxyethylamine-based peptidomimetic inhibitor of the digestive vacuole plasmepsin IV (Plm IV) aspartic protease from Plasmodium falciparum . It exhibits in vitro IC50 values of 0.25 µM for Plm IV, 0.80 µM for Plm II, 4.1 µM for Plm I, and 0.35 µM for human cathepsin D (Cat D) under standard enzyme inhibition assay conditions . The compound has a molecular weight of 613.83 g/mol, a defined stereocenter count of 2, and is formulated as a solid at ambient temperature for routine laboratory handling .

Why Plm IV Inhibitor Substitution Without Comparative Profiling Undermines Experimental Reproducibility


Plasmepsin IV inhibitors exhibit widely divergent selectivity windows across the four P. falciparum digestive vacuole plasmepsin subtypes (Plm I, II, IV, and the related Plm X) and human Cat D, meaning that nominal designation as a 'Plm IV inhibitor' is insufficient to guarantee suitability for a specific assay objective [1]. As demonstrated by parallel inhibitor development campaigns, structural modifications within the hydroxyethylamine scaffold can shift Plm IV/Cat D selectivity from negligible to over 50-fold, while other scaffolds (e.g., 2-aminoquinazolin-4(3H)-ones) may produce pan-Plm inhibition or Plm IV-selective profiles depending on flap pocket substituent variation [1][2]. Procurement decisions based solely on nominal target annotation without cross-comparison of subtype IC50 values and selectivity ratios risk selecting a compound with inappropriate isoform coverage, potentially generating misleading structure-activity relationship conclusions [2].

Quantitative Differentiation of Plm IV inhibitor-1 Against Closest Analogs: Evidence-Based Selection Guide


Plm IV inhibitor-1 vs. Plm IV inhibitor-2: 9.6-Fold Difference in Primary Target IC50

Plm IV inhibitor-2 (compound 3) demonstrates substantially higher potency against Plm IV than Plm IV inhibitor-1 (compound 6). Under comparable in vitro enzyme inhibition assay conditions, Plm IV inhibitor-2 exhibits an IC50 of 24 nM for Plm IV, while Plm IV inhibitor-1 exhibits an IC50 of 250 nM for the same target . This represents an approximately 9.6-fold difference in primary target potency between two closely related hydroxyethylamine-based compounds from the same optimization series.

Malaria Plasmepsin IV Enzyme inhibition

Selectivity Profile: Plm IV inhibitor-1 Exhibits 16.4-Fold Preference for Plm IV Over Plm I

Plm IV inhibitor-1 demonstrates a pronounced selectivity window between Plm IV and Plm I, with IC50 values of 0.25 µM for Plm IV versus 4.1 µM for Plm I, yielding a selectivity ratio of 16.4-fold . In contrast, Plm IV inhibitor-2 exhibits IC50 values of 24 nM for Plm IV and 300 nM (0.3 µM) for Plm I, yielding a selectivity ratio of only 12.5-fold . The broader selectivity window of inhibitor-1 may be advantageous in experiments where differential inhibition of Plm IV versus Plm I is a critical experimental variable.

Malaria Plasmepsin isoforms Selectivity profiling

Comparative Drug-Likeness: Plm IV inhibitor-1 Has Lower Molecular Weight and Reduced Hydrogen Bond Donor Count Relative to inhibitor-2

Plm IV inhibitor-1 (compound 6, C37H51N5O3) has a molecular weight of 613.83 g/mol and contains 3 hydrogen bond donors, whereas Plm IV inhibitor-2 (compound 3, C39H54N4O4) has a molecular weight of 642.87 g/mol and contains 4 hydrogen bond donors . Although both compounds fall within acceptable oral drug space, inhibitor-1 exhibits modestly favorable physicochemical parameters with respect to Lipinski's Rule of Five, specifically lower molecular weight (Δ29 Da) and one fewer hydrogen bond donor, which may translate to marginally improved membrane permeability in certain assay contexts.

Drug discovery Physicochemical properties Lead optimization

Cross-Study Comparable: Plm IV inhibitor-1 and inhibitor-2 Show Comparable Cathepsin D Potency Despite Divergent Plm IV Potency

Both Plm IV inhibitor-1 and inhibitor-2 exhibit similar inhibitory potency against human cathepsin D, with IC50 values of 350 nM (0.35 µM) for inhibitor-1 and 300 nM (0.3 µM) for inhibitor-2 . However, because inhibitor-2 is approximately 9.6-fold more potent against Plm IV than inhibitor-1 (24 nM vs 250 nM), inhibitor-2 achieves substantially superior selectivity for Plm IV over human Cat D (12.5-fold selectivity for inhibitor-2 vs 1.4-fold for inhibitor-1). The negligible Plm IV/Cat D selectivity of inhibitor-1 represents a critical limitation for experiments where discrimination between parasitic and host protease activity is essential.

Selectivity Cathepsin D Off-target profiling

Class-Level Inference: Hydroxyethylamine-Based Plm IV Inhibitors Achieve up to 50-Fold Selectivity Against Cathepsin D

Optimization studies within the hydroxyethylamine scaffold class have demonstrated that Plm IV/Cat D selectivity can be enhanced to up to 50-fold through strategic modification of S3 and S4 sub-pocket occupying substituents, as exemplified by compounds (S,R)-5a (50.0-fold selectivity) and (S,R)-5b (32.6-fold selectivity) [1][2]. Plm IV inhibitor-1 (compound 6) was developed using Plm IV as a model enzyme in this optimization campaign but represents an earlier, less selective member of the series with only 1.4-fold Plm IV/Cat D selectivity . This class-level context establishes that the modest selectivity of inhibitor-1 is a known limitation of this specific compound, not an inherent constraint of the hydroxyethylamine scaffold class.

Selectivity engineering Structure-activity relationship Plasmepsin

Optimal Use Cases for Plm IV inhibitor-1 Based on Quantitative Differentiation Evidence


Plm IV vs. Plm I Differential Inhibition Studies Requiring a 16.4-Fold Selectivity Window

When experimental objectives require clear functional discrimination between Plm IV and Plm I activities, Plm IV inhibitor-1 provides a wider 16.4-fold selectivity window compared to Plm IV inhibitor-2's 12.5-fold window . This makes inhibitor-1 particularly suitable for studies investigating the distinct biological roles of these two digestive vacuole proteases in hemoglobin catabolism, where minimized Plm I cross-inhibition is essential for unambiguous interpretation of phenotype-to-target relationships.

Moderate-Potency Positive Control for Plm IV Biochemical Assays Requiring Partial Target Engagement

With an IC50 of 250 nM against Plm IV, inhibitor-1 serves as an appropriate moderate-potency positive control for enzyme inhibition assays where complete target ablation is undesirable . In contrast, the 24 nM IC50 of inhibitor-2 may produce near-complete Plm IV inhibition at concentrations that confound detection of partial agonism, synergistic effects, or dose-response curve shape analysis.

Cell-Based Permeability Studies Leveraging Lower Molecular Weight and Reduced Hydrogen Bond Donor Count

Plm IV inhibitor-1's lower molecular weight (613.83 g/mol) and fewer hydrogen bond donors (3) compared to inhibitor-2 (642.87 g/mol, HBD = 4) may confer modest membrane permeability advantages in cell-based P. falciparum assays . This physicochemical differentiation supports the selection of inhibitor-1 for permeability-limited experimental systems where intracellular target engagement is a critical variable.

Reference Compound for Comparative Selectivity Optimization Studies

As a low-selectivity member (1.4-fold Plm IV/Cat D) of a scaffold class capable of achieving up to 50-fold selectivity, Plm IV inhibitor-1 serves as a valuable baseline comparator for structure-activity relationship studies focused on selectivity engineering . Investigators can use inhibitor-1 as a reference point to quantify selectivity improvements achieved through S3/S4 substituent optimization in novel analogue series.

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